molecular formula C17H21N3O4 B2991338 Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate CAS No. 1803592-25-7

Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate

Cat. No.: B2991338
CAS No.: 1803592-25-7
M. Wt: 331.372
InChI Key: NKDHRZCBBDJACX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological and chemical properties. The presence of the morpholine ring and the phenyl group attached to the oxadiazole moiety makes it a unique and valuable molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors capable of maintaining precise temperature and pressure conditions. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted morpholines or oxadiazoles.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development. Medicine: Research indicates its use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases. Industry: Its unique properties make it valuable in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The phenyl group and the oxadiazole ring play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrrolidine-4-carboxylate

  • Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)thiomorpholine-4-carboxylate

  • Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxylate

Uniqueness: The presence of the morpholine ring in Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-17(2,3)24-16(21)20-9-10-22-11-13(20)15-19-18-14(23-15)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDHRZCBBDJACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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